molecular formula C7H10F3N3 B1523802 methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine CAS No. 1251924-25-0

methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine

Cat. No.: B1523802
CAS No.: 1251924-25-0
M. Wt: 193.17 g/mol
InChI Key: DQNBASDQZGWYSI-UHFFFAOYSA-N
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Description

Methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine: is a chemical compound with the molecular formula C7H10F3N3 and a molecular weight of 193.17 g/mol . This compound features an imidazole ring substituted with a trifluoroethyl group and a methylamine group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine typically involves the following steps :

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via proto-demetallation, tautomerization, and dehydrative cyclization.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine.

    Methylation: The final step involves the methylation of the imidazole ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine can undergo oxidation reactions to form corresponding imidazole N-oxides.

    Reduction: The compound can be reduced to form various reduced imidazole derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Drug Development: It is explored as a scaffold for the development of new pharmaceuticals.

Medicine:

    Antimicrobial Agents: The compound exhibits antimicrobial properties and is being studied for use in treating infections.

    Cancer Research: It is investigated for its potential anticancer activity due to its ability to interact with specific molecular targets.

Industry:

    Agriculture: The compound is used in the development of agrochemicals, particularly as a pesticide or herbicide.

    Electronics: It is used in the production of electronic components due to its stability and electronic properties.

Mechanism of Action

The mechanism of action of methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine involves its interaction with specific molecular targets . The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

    2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoroethyl functionality.

    N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride: A related compound with a similar structure but different functional groups.

    Trifluoroethyl thioether derivatives: Compounds with similar trifluoroethyl groups but different core structures.

Uniqueness: Methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amine is unique due to its combination of an imidazole ring and a trifluoroethyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

N-methyl-1-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-11-4-6-12-2-3-13(6)5-7(8,9)10/h2-3,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNBASDQZGWYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN1CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179258
Record name 1H-Imidazole-2-methanamine, N-methyl-1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-25-0
Record name 1H-Imidazole-2-methanamine, N-methyl-1-(2,2,2-trifluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251924-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-methanamine, N-methyl-1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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